2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Description
2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.69. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways that are affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (17064 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of the hydroxyl group could potentially influence the compound’s metabolism and excretion, as it could be a site for phase II conjugation reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the hydroxyl group . Additionally, the compound’s efficacy could be influenced by the presence of other biomolecules that compete for the same targets.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILFPUBYZCKHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.